molecular formula C9H10IN3O B12073914 1-(5-Iodopyrimidin-4-yl)piperidin-4-one

1-(5-Iodopyrimidin-4-yl)piperidin-4-one

Cat. No.: B12073914
M. Wt: 303.10 g/mol
InChI Key: XJBDGCGYWLENPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodopyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).

    Reduction Reactions: Sodium borohydride, methanol.

    Oxidation Reactions: Hydrogen peroxide, acetic acid.

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Reduction Reactions: Piperidin-4-ol derivatives.

    Oxidation Reactions: Piperidin-4-one N-oxide.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloropyrimidin-5-yl)piperidin-4-one: Similar structure but with a chlorine atom instead of iodine.

    1-(5-Bromopyrimidin-4-yl)piperidin-4-one: Similar structure but with a bromine atom instead of iodine.

    1-(5-Fluoropyrimidin-4-yl)piperidin-4-one: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1-(5-Iodopyrimidin-4-yl)piperidin-4-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets . Additionally, the iodine atom can be easily substituted with other functional groups, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H10IN3O

Molecular Weight

303.10 g/mol

IUPAC Name

1-(5-iodopyrimidin-4-yl)piperidin-4-one

InChI

InChI=1S/C9H10IN3O/c10-8-5-11-6-12-9(8)13-3-1-7(14)2-4-13/h5-6H,1-4H2

InChI Key

XJBDGCGYWLENPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)C2=NC=NC=C2I

Origin of Product

United States

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